A Technical Guide to 2-Amino-6-fluorobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 2-Amino-6-fluorobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 2-Amino-6-fluorobenzonitrile. It also details its significant role as a versatile building block in the development of therapeutic agents. The information is presented to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties and Structure
2-Amino-6-fluorobenzonitrile is a fluorinated aromatic compound featuring an amine and a nitrile functional group.[1][2] The presence of the fluorine atom significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable synthon in medicinal chemistry.[3]
Chemical Structure
The structure of 2-Amino-6-fluorobenzonitrile is characterized by a benzene ring substituted with an amino group at position 2, a fluorine atom at position 6, and a nitrile group at position 1.
| Identifier | Value |
| IUPAC Name | 2-amino-6-fluorobenzonitrile |
| CAS Number | 77326-36-4 |
| Molecular Formula | C₇H₅FN₂ |
| SMILES | N#Cc1c(N)cccc1F[4] |
| InChI | 1S/C7H5FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2[2] |
| InChIKey | IQUNZGOZUJITBJ-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-6-fluorobenzonitrile is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 136.13 g/mol | |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 125-128 °C | [2] |
| Solubility | Soluble in common organic solvents, sparingly soluble in water. | |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Synthesis of 2-Amino-6-fluorobenzonitrile
A common and efficient method for the synthesis of 2-Amino-6-fluorobenzonitrile is through the nucleophilic aromatic substitution of a fluorine atom in 2,6-difluorobenzonitrile with ammonia.[2]
Materials:
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2,6-Difluorobenzonitrile
-
Aqueous Ammonia (e.g., 28-30% solution)
-
Ethanol
-
Autoclave or a sealed reaction vessel
-
Rotary evaporator
-
Filtration apparatus
-
Deionized water
Procedure:
-
In a suitable autoclave or sealed reaction vessel, combine 2,6-difluorobenzonitrile and a solution of aqueous ammonia in ethanol.
-
Seal the vessel and heat the reaction mixture at a controlled temperature (e.g., 100-150°C) for several hours. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Collect the purified crystals by filtration, wash with cold deionized water, and dry under vacuum to yield 2-Amino-6-fluorobenzonitrile as a crystalline solid.
Spectroscopic Analysis
Sample Preparation:
-
Weigh approximately 5-10 mg of the 2-Amino-6-fluorobenzonitrile sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The final volume should be around 0.5-0.7 mL.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the 2-Amino-6-fluorobenzonitrile sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Transfer a portion of the mixture into a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
Applications in Drug Discovery and Development
2-Amino-6-fluorobenzonitrile is a crucial intermediate in the synthesis of a wide range of biologically active heterocyclic compounds.[3] Its unique substitution pattern allows for the construction of various scaffolds of therapeutic interest.
Synthesis of Quinazoline Derivatives
The ortho-disposed amino and nitrile groups are ideally positioned for the construction of the quinazoline ring system.[1] Quinazoline derivatives are a well-established class of compounds with diverse pharmacological activities, including:
-
Anticancer Agents: Many kinase inhibitors used in cancer therapy, such as gefitinib and erlotinib, feature a quinazoline core.
-
Antimalarial Agents: Certain quinazoline derivatives have shown potent activity against Plasmodium falciparum.
-
Antibacterial Agents: This class of compounds has been explored for its potential to combat various bacterial strains.
Synthesis of Aminoquinoline Derivatives
Through condensation reactions with ketones, 2-Amino-6-fluorobenzonitrile can be utilized to synthesize various aminoquinoline derivatives.[1] These compounds are known for their applications as:
-
Antimalarial Drugs: Chloroquine and amodiaquine are classic examples of aminoquinoline-based antimalarials.
-
Cholinesterase Inhibitors: Derivatives such as tacrine have been investigated for the treatment of Alzheimer's disease.[6]
Visualizations
Synthesis Pathway of 2-Amino-6-fluorobenzonitrile
Caption: Synthesis of 2-Amino-6-fluorobenzonitrile.
Workflow for Application in Bioactive Compound Synthesis
Caption: Application of 2-Amino-6-fluorobenzonitrile in synthesis.
